4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid
Description
4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core. This molecule includes a tert-butoxycarbonyl (Boc)-protected amino group at position 4, a methoxy substituent at position 7, and a methyl group at position 2. Its molecular formula is C15H22N3O5, with a molecular weight of 324.35 g/mol. The Boc group serves as a protective group for the amine, enhancing stability during synthetic processes, while the methoxy and methyl groups influence solubility and steric interactions in biological systems .
Properties
Molecular Formula |
C15H19N3O5 |
|---|---|
Molecular Weight |
321.33 g/mol |
IUPAC Name |
7-methoxy-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H19N3O5/c1-8-11(13(19)20)12-9(16-14(21)23-15(2,3)4)6-7-10(22-5)18(12)17-8/h6-7H,1-5H3,(H,16,21)(H,19,20) |
InChI Key |
JUQUACAZZXRKLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=C(C2=C1C(=O)O)NC(=O)OC(C)(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-A]pyridine core. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the synthesis. Common methods for introducing the Boc group include the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient and sustainable synthesis routes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Deprotection of the Boc group is often achieved using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.
Scientific Research Applications
4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing for selective reactions at other functional sites. Upon deprotection, the free amine can interact with various biological targets, potentially affecting enzyme activity and protein function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the pyrazolo[1,5-a]pyridine family, which shares structural similarities with pyrazolo[1,5-a]pyrimidines and other bicyclic heterocycles. Below is a detailed comparison with structurally related compounds:
Structural and Functional Group Comparisons
Biological Activity
4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid (referred to as "the compound") is a complex organic molecule characterized by its unique pyrazolo[1,5-A]pyridine core structure. This compound has garnered attention for its potential therapeutic applications and biological interactions, particularly following the deprotection of its tert-butoxycarbonyl (Boc) group, which allows for the free amine to engage with various biological targets.
Chemical Structure and Properties
The compound's molecular formula is , and it features a Boc-protected amino group along with a methoxy substitution at the 7-position of the pyrazolo ring. The presence of these functional groups suggests potential reactivity and interactions with biological systems.
The biological activity of the compound primarily stems from its ability to interact with specific enzymes and proteins. Upon deprotection of the Boc group, the free amine can participate in various biochemical pathways, potentially influencing enzyme activity and protein function. This mechanism positions the compound as a candidate for drug development aimed at modulating specific biological pathways.
Biological Activities
Research indicates that 4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid may exhibit several biological activities:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are dysregulated.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
- Cell Cycle Modulation : There is evidence that this compound might influence cell cycle progression, which could have implications in cancer research.
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential applications of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some relevant comparisons.
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 4-((Tert-butoxycarbonyl)amino)phenylboronic acid | Contains a phenylboronic acid group instead of a pyrazolo core | Lacks the unique pyrazolo structure |
| 3-Amino-4-(Boc-amino)pyridine | Contains pyridine rings with Boc-protected amino groups | Simpler structure without pyrazolo core |
| 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine | Similar pyrazolo core but with trifluoromethyl substitution | Different electronic properties due to trifluoromethyl group |
Case Studies and Research Findings
Recent studies have explored the synthesis and biological activities of similar compounds within the pyrazolo series. For instance:
- Synthesis and Characterization : A study demonstrated effective synthesis routes for various pyrazolo derivatives, highlighting their potential as enzyme inhibitors in cancer therapy .
- In Vitro Studies : Research on related compounds has shown significant inhibition of specific cancer cell lines, suggesting that modifications to the pyrazolo core can enhance biological activity .
- Mechanistic Insights : Investigations into the mechanism of action revealed that certain structural modifications can lead to increased selectivity towards target enzymes, emphasizing the importance of structural diversity in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
